An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of kinase inhibition and gastrointestinal disorders.
Chemical Properties and Data
5-(Pyridin-2-yl)thiophene-2-carbothioamide is a sulfur and nitrogen-containing heterocyclic compound. Its structure, featuring interconnected pyridine and thiophene rings, makes it a scaffold of interest for exploring diverse biological activities.[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂S₂ | PubChem[1] |
| Molecular Weight | 220.3 g/mol | PubChem[1] |
| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | PubChem[1] |
| CAS Number | 306934-91-8 | PubChem[1] |
| Appearance | Expected to be a solid | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for 5-(Pyridin-2-yl)thiophene-2-carbothioamide is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be predicted.
¹H NMR (Predicted): (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.6 | d | Pyridine-H6 |
| ~8.0 | d | Pyridine-H3 |
| ~7.9 | t | Pyridine-H4 |
| ~7.8 | d | Thiophene-H3 |
| ~7.6 | d | Thiophene-H4 |
| ~7.3 | t | Pyridine-H5 |
| ~9.5-10.0 (broad s) | s | -CSNH₂ |
¹³C NMR (Predicted): (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~190 | C=S |
| ~152 | Pyridine-C2 |
| ~149 | Pyridine-C6 |
| ~145 | Thiophene-C5 |
| ~140 | Thiophene-C2 |
| ~137 | Pyridine-C4 |
| ~128 | Thiophene-C4 |
| ~125 | Thiophene-C3 |
| ~122 | Pyridine-C5 |
| ~120 | Pyridine-C3 |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3400-3200 | N-H stretching (amide) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1600 | C=C stretching (aromatic) |
| 1500-1400 | C=N stretching (pyridine) |
| 1350-1250 | C=S stretching |
Mass Spectrometry (Predicted):
| m/z | Assignment |
|---|---|
| 220 | [M]⁺ |
| 203 | [M-NH₃]⁺ |
| 177 | [M-CSN]⁺ |
| 111 | [C₄H₃S-CN]⁺ |
| 78 | [C₅H₄N]⁺ |
Synthesis and Experimental Protocols
The synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide can be achieved through a multi-step process, commonly involving a Suzuki-Miyaura cross-coupling reaction to form the pyridyl-thiophene core, followed by functional group transformation to introduce the carbothioamide moiety.
Synthesis Pathway
A plausible synthetic route is outlined below:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions involving pyridyl and thiophene moieties.[2][3]
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Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromopyridine (1.0 eq), thiophene-2-carbonitrile-5-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-(Pyridin-2-yl)thiophene-2-carbonitrile.
Experimental Protocol: Thioamide Formation
This protocol is based on the known conversion of nitriles to thioamides using hydrogen sulfide.[4]
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Reaction Setup: Dissolve 5-(Pyridin-2-yl)thiophene-2-carbonitrile (1.0 eq) in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet, stirrer, and condenser.
-
Hydrogen Sulfide Addition: Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is typically exothermic and may require a water bath for temperature control.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, cool the reaction mixture and remove excess hydrogen sulfide by purging with nitrogen. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the product. Filter the precipitate, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum to yield 5-(Pyridin-2-yl)thiophene-2-carbothioamide.
Biological Activity and Experimental Protocols
Derivatives of 5-(Pyridin-2-yl)thiophene-2-carbothioamide have shown a range of biological activities, including kinase inhibition and antisecretory effects.
Kinase Inhibition
The pyridyl-thiophene scaffold is present in molecules that act as kinase inhibitors, which are crucial regulators of cell signaling.[5]
This is a generic protocol for a luminescence-based kinase assay to determine the IC₅₀ of the compound.[6][7]
-
Compound Preparation: Prepare a serial dilution of 5-(Pyridin-2-yl)thiophene-2-carbothioamide in DMSO.
-
Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a master mix containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Add the master mix to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antisecretory and Antiulcer Activity
Thioamide derivatives have been reported to possess antisecretory and antiulcer properties. The Shay rat model is a common in vivo method to evaluate these activities.[8][9][10][11][12]
This protocol is based on the established Shay rat model for evaluating anti-secretory and anti-ulcer agents.[8][10][11]
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Animal Preparation: Wistar rats are fasted for 36-48 hours with free access to water.
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Dosing: The test compound, a positive control (e.g., ranitidine), or the vehicle is administered orally one hour before surgery.
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Surgical Procedure: The rats are anesthetized, and a midline abdominal incision is made. The pylorus is ligated without damaging the blood supply. The abdominal wall is then sutured.
-
Incubation: The animals are allowed to recover and are kept for 4 hours.
-
Sample Collection: After 4 hours, the animals are sacrificed. The stomach is removed, and the gastric contents are collected.
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Analysis of Gastric Secretion: The volume, pH, and total acidity of the gastric juice are measured.
-
Ulcer Index Determination: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The number and severity of ulcers are scored to calculate the ulcer index.
-
Statistical Analysis: The data from the treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA) to determine the significance of the anti-secretory and anti-ulcer effects.
Conclusion
5-(Pyridin-2-yl)thiophene-2-carbothioamide is a promising heterocyclic scaffold with potential applications in drug discovery. This technical guide has provided a summary of its chemical properties, plausible synthetic routes with detailed experimental protocols, and an overview of its potential biological activities, including kinase inhibition and antisecretory effects. The provided information aims to facilitate further research and development of this and related compounds as therapeutic agents. Further experimental validation of the predicted properties and biological activities is warranted.
References
- 1. 5-(Pyridin-2-yl)thiophene-2-carbothioamide | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmacyinfoline.com [pharmacyinfoline.com]
- 11. Experiment no 1 | PPTX [slideshare.net]
- 12. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
